methyl 5-[3-(4-chlorophenyl)-3-oxo-1-propenyl]-2-hydroxybenzoate
Description
methyl 5-[3-(4-chlorophenyl)-3-oxo-1-propenyl]-2-hydroxybenzoate is an organic compound known for its unique chemical structure and properties. This compound features a chlorobenzoyl group attached to a vinyl group, which is further connected to a hydroxybenzoic acid methyl ester. The presence of these functional groups makes it a versatile molecule in various chemical reactions and applications.
Properties
Molecular Formula |
C17H13ClO4 |
|---|---|
Molecular Weight |
316.7 g/mol |
IUPAC Name |
methyl 5-[(E)-3-(4-chlorophenyl)-3-oxoprop-1-enyl]-2-hydroxybenzoate |
InChI |
InChI=1S/C17H13ClO4/c1-22-17(21)14-10-11(3-9-16(14)20)2-8-15(19)12-4-6-13(18)7-5-12/h2-10,20H,1H3/b8-2+ |
InChI Key |
FOWAHCFOQKTRGP-KRXBUXKQSA-N |
SMILES |
COC(=O)C1=C(C=CC(=C1)C=CC(=O)C2=CC=C(C=C2)Cl)O |
Isomeric SMILES |
COC(=O)C1=C(C=CC(=C1)/C=C/C(=O)C2=CC=C(C=C2)Cl)O |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C=CC(=O)C2=CC=C(C=C2)Cl)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-[3-(4-chlorophenyl)-3-oxo-1-propenyl]-2-hydroxybenzoate typically involves multiple steps:
Starting Materials: The synthesis begins with 4-chlorobenzoyl chloride and 2-hydroxybenzoic acid.
Formation of Intermediate: The 4-chlorobenzoyl chloride reacts with a vinyl compound under basic conditions to form an intermediate.
Esterification: The intermediate is then esterified with methanol in the presence of an acid catalyst to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale Reactors: Utilizing large reactors to handle bulk quantities of starting materials.
Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and yield.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
methyl 5-[3-(4-chlorophenyl)-3-oxo-1-propenyl]-2-hydroxybenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group.
Reduction: The vinyl group can be reduced to an alkane.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alkane derivative.
Substitution: Formation of substituted benzoyl derivatives.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in catalytic reactions.
Synthesis: Intermediate in the synthesis of more complex organic molecules.
Biology
Enzyme Inhibition: Potential inhibitor of certain enzymes due to its structural similarity to natural substrates.
Medicine
Drug Development: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry
Material Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which methyl 5-[3-(4-chlorophenyl)-3-oxo-1-propenyl]-2-hydroxybenzoate exerts its effects involves:
Molecular Targets: Binding to specific enzymes or receptors.
Pathways: Modulating biochemical pathways related to inflammation or microbial growth.
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzoyl Chloride: Shares the chlorobenzoyl group but lacks the vinyl and ester functionalities.
2-Hydroxybenzoic Acid: Contains the hydroxybenzoic acid moiety but lacks the chlorobenzoyl and vinyl groups.
Uniqueness
This detailed overview provides a comprehensive understanding of methyl 5-[3-(4-chlorophenyl)-3-oxo-1-propenyl]-2-hydroxybenzoate, covering its synthesis, reactions, applications, and comparisons with similar compounds
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